- Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium BromideOrganic Letters, 2016, 18(5), 1154-1157,
Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

943310-52-9 structure
Produktname:5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-氟-2-醛基苯硼酸频呢醇酯
- 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-Fluoro-2-formylphenylboronic acid pinacol ester
- 4-Fluoro-2-formylbenzeneboronic acid pinacol ester
- N10678
- (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER
- 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)
- 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde
- EN300-12599310
- AKOS028114857
- DB-100340
- SCHEMBL137873
- MFCD18731000
- CS-16359
- Z2049760593
- STGVEURXAACTES-UHFFFAOYSA-N
- 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- CS-0096064
- 943310-52-9
- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
-
- Inchi: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3
- InChI-Schlüssel: STGVEURXAACTES-UHFFFAOYSA-N
- Lächelt: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1
Berechnete Eigenschaften
- Genaue Masse: 250.1176527g/mol
- Monoisotopenmasse: 250.1176527g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 2
- Komplexität: 316
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 35.5
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12599310-0.05g |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95% | 0.05g |
$64.0 | 2023-05-06 | |
Enamine | EN300-12599310-0.1g |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95% | 0.1g |
$89.0 | 2023-05-06 | |
Enamine | EN300-12599310-5.0g |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95% | 5g |
$991.0 | 2023-05-06 | |
Chemenu | CM219272-1g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95+% | 1g |
$645 | 2022-08-31 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62104-1g |
4-Fluoro-2-formylbenzeneboronic acid pinacol ester, 96% |
943310-52-9 | 96% | 1g |
¥8011.00 | 2023-02-25 | |
Aaron | AR01KLEG-250mg |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 250mg |
$11.00 | 2025-02-12 | |
Aaron | AR01KLEG-10g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 97% | 10g |
$186.00 | 2024-07-18 | |
Aaron | AR01KLEG-5g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 5g |
$93.00 | 2025-02-12 | |
abcr | AB594982-5g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; . |
943310-52-9 | 5g |
€202.60 | 2024-07-24 | ||
Ambeed | A459770-5g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 5g |
$102.0 | 2025-03-05 |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 36 h, 80 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
Referenz
- ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated IminesSynlett, 2016, 27(14), 2043-2050,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,2-Dimethoxyethane ; 2 h, rt → 80 °C
Referenz
- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 16 h, 100 °C
Referenz
- Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 80 °C; overnight, 80 °C
Referenz
- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 16 h, 110 °C
Referenz
- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
Referenz
- Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated IminesJournal of the American Chemical Society, 2016, 138(1), 84-87,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; rt → 100 °C; 16 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation method of antifungal drug tavaborole, China, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt
Referenz
- Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] AnnulationsOrganic Letters, 2023, 25(10), 1661-1666,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ; 4 h, 70 °C
1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt
1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt
Referenz
- Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of BenzaldehydesJournal of the American Chemical Society, 2021, 143(7), 2920-2929,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; rt → 105 °C; 16 h, 100 - 105 °C
Referenz
- Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid, China, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Solvents: Benzene ; 14 h, reflux
Referenz
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides, World Intellectual Property Organization, , ,
Synthetic Routes 13
Reaktionsbedingungen
Referenz
- Preparation of boron-containing small molecules and nucleosides for treating fungal infections, World Intellectual Property Organization, , ,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 90 °C
Referenz
- Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamasesBioorganic & Medicinal Chemistry Letters, 2021, 41,,
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials
- (4-Fluoro-2-formylphenyl)boronic acid
- 2-Bromo-4-fluorobenzaldehyde
- 2,3-Dimethylbutane-2,3-diol
- 2-Bromo-5-fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-fluoro-2-formylbenzoate
- Bis(pinacolato)diborane
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Verwandte Literatur
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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